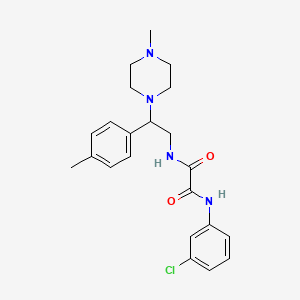![molecular formula C15H19Cl B2441781 1-(Chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane CAS No. 2287272-85-7](/img/structure/B2441781.png)
1-(Chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane, commonly known as CTMCP, is a bicyclic compound that has gained significant attention in the scientific community due to its diverse potential applications.
Applications De Recherche Scientifique
CTMCP has been extensively studied for its potential applications in various fields, including drug discovery, material science, and organic synthesis. In drug discovery, CTMCP has been shown to exhibit antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. In material science, CTMCP has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, CTMCP has been used as a versatile reagent for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of CTMCP is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various biological processes. For example, CTMCP has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, CTMCP has been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell signaling and regulation.
Biochemical and Physiological Effects:
CTMCP has been shown to exhibit a range of biochemical and physiological effects, including cytotoxicity, antiviral activity, and antibacterial activity. In vitro studies have shown that CTMCP is effective against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, CTMCP has been shown to exhibit antiviral activity against HIV and herpes simplex virus, as well as antibacterial activity against Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTMCP is its versatility as a reagent in organic synthesis. CTMCP can be easily incorporated into complex organic molecules, making it a valuable tool for the synthesis of novel compounds. Additionally, CTMCP exhibits a range of biological activities, making it a promising candidate for drug discovery. However, one of the limitations of CTMCP is its toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on CTMCP. One area of interest is the development of new drugs based on CTMCP. Researchers are exploring the potential of CTMCP as a lead compound for the development of new cancer drugs, antiviral drugs, and antibacterial drugs. Additionally, there is growing interest in the use of CTMCP as a building block for the synthesis of novel materials and polymers. Finally, researchers are exploring the potential of CTMCP as a tool for the study of biological processes, particularly the role of enzymes and proteins in disease.
Méthodes De Synthèse
CTMCP can be synthesized through a multistep process involving the reaction of 1,3-cyclohexadiene with trimethylphenylacetylene, followed by chlorination with thionyl chloride. The resulting product is then subjected to a series of purification steps to obtain pure CTMCP.
Propriétés
IUPAC Name |
1-(chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl/c1-10-4-11(2)13(12(3)5-10)15-6-14(7-15,8-15)9-16/h4-5H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSMPCQEXWRTAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C23CC(C2)(C3)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

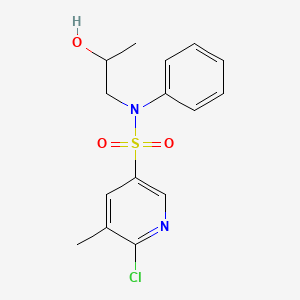


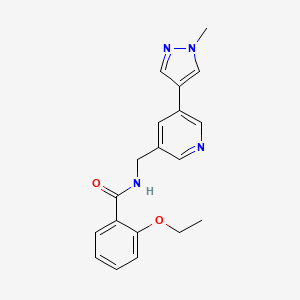
![N-(2,3-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2441706.png)
![(1R,2S)-N-(1-Cyanobutyl)-2-(1H-imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxamide](/img/structure/B2441707.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2441708.png)
![5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2441709.png)
![5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2441714.png)
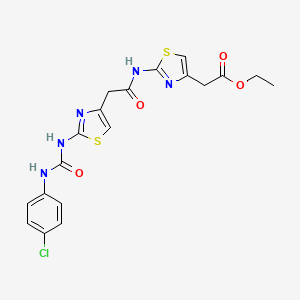
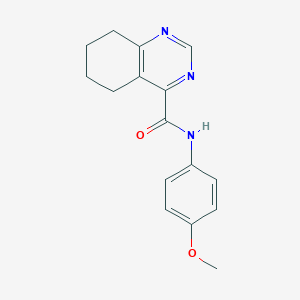
![Methyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-sulfanylidenebutanoate](/img/structure/B2441717.png)
![Methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2441719.png)
